PFI-4

Übersicht

Beschreibung

PFI-4 ist ein potenter und selektiver Inhibitor des Bromodomänen- und PHD-Finger-haltigen Proteins 1B (BRPF1B). Es ist eine chemische Sonde, die entwickelt wurde, um die Funktion von BRPF1B zu untersuchen, einem Gerüstprotein, das an der Assemblierung von Histon-Acetyltransferase-Komplexen beteiligt ist. Diese Komplexe spielen wichtige Rollen bei der DNA-Reparatur, Rekombination, Replikation und Transkriptionsaktivierung .

Herstellungsmethoden

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werdenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Wissenschaftliche Forschungsanwendungen

PFI-4 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als chemische Sonde verwendet, um die Funktion von BRPF1B und seine Rolle bei der Histonacetylierung zu untersuchen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von BRPF1B bei der DNA-Reparatur, Rekombination und Replikation zu untersuchen.

Industrie: This compound wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf BRPF1B abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es selektiv und mit hoher Affinität (Kd = 13 nM) an die Bromodomäne von BRPF1B bindet. Diese Bindung hemmt die Interaktion von BRPF1B mit acetylierten Histonpeptiden und stört so die Funktion der Histon-Acetyltransferase-Komplexe. Die beteiligten molekularen Ziele und Pfade umfassen das BRPF1B-Protein und den Histonacetylierungspfad .

Wirkmechanismus

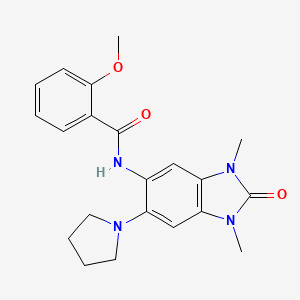

Target of Action

PFI-4, also known as N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide, is a potent and highly selective inhibitor of the BRPF1 Bromodomain (BRPF1B) . The BRPF1B is part of the BRPF (bromodomain and PHD finger-containing) family, which operates as scaffolds to assemble MYST-family histone acetyltransferases (HATs) complexes .

Mode of Action

This compound acts by displacing the BRPF1 bromodomain from Histone H3.3 . This displacement disrupts the interaction between BRPF1B and Histone H3.3, thereby inhibiting the function of the HBO1/BRPF1 complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HBO1/BRPF1 complex pathway. The HBO1/BRPF1 complex plays a crucial role in the acetylation of histones, a process that is essential for the regulation of gene expression . By inhibiting BRPF1B, this compound disrupts this pathway, potentially leading to changes in gene expression.

Pharmacokinetics

It is noted that this compound is cell-permeable , suggesting that it can readily cross cell membranes and reach its target sites within cells.

Result of Action

The inhibition of BRPF1B by this compound disrupts the function of the HBO1/BRPF1 complex, leading to changes in gene expression. This disruption can be used to study bone loss and osteolytic malignant bone lesions . In vitro studies have shown that this compound significantly reduces MMP9 secretion in osteoclasts .

Biochemische Analyse

Biochemical Properties

PFI-4 specifically binds to BRPF1B with a K_D of 13 nM as determined by isothermal titration calorimetry (ITC) . BRPF1B is a scaffolding protein that assembles histone acetyltransferase (HAT) complexes of the MOZ/MORF family . These complexes play crucial roles in DNA repair, recombination, replication, and transcription activation .

Cellular Effects

In U2OS cells transfected with a BRPF1B triple bromodomain construct with a nuclear localization signal (NLS), this compound reduces recovery time in the fluorescence recovery after photobleaching (FRAP) assay at 500 nM, while showing no effect on BRPF1A . This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with BRPF1B . It displaces NanoLuc-tagged BRPF1B bromodomain from Halo-tagged histone H3.3 and disrupts chromatin binding . This suggests that this compound may influence gene expression by modulating the accessibility of chromatin.

Temporal Effects in Laboratory Settings

It is known that this compound is non-toxic up to 50 μM in U2OS cells .

Subcellular Localization

This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm . This suggests that this compound may influence the subcellular localization of BRPF1B.

Vorbereitungsmethoden

PFI-4 can be synthesized through a series of chemical reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

PFI-4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren.

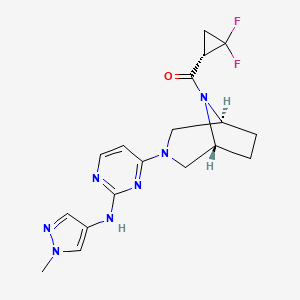

Vergleich Mit ähnlichen Verbindungen

PFI-4 ist einzigartig in seiner hohen Selektivität und Potenz für BRPF1B im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

PFI-1: Ein selektiver Inhibitor der Bromodomänen- und Extra-Terminal (BET)-Proteinfamilie.

Bromosporin: Ein Breitband-Bromodomänen-Inhibitor.

Eigenschaften

IUPAC Name |

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJLRJBZDBVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

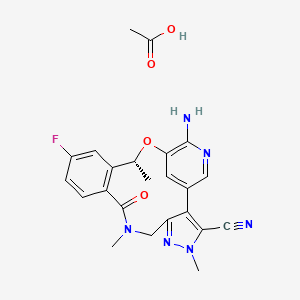

Feasible Synthetic Routes

A: PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B) [ , ]. BRPF1B is a scaffolding protein that recruits histone acetyltransferases of the MYST family to chromatin, influencing gene expression. By binding to the bromodomain of BRPF1B, this compound displaces it from chromatin, ultimately leading to the repression of specific transcriptional programs [ ].

A: Studies show that this compound, in combination with Taxol, significantly reduces the viability of Taxol-resistant TNBC cells [ ]. This effect is attributed to a dual mechanism. First, this compound negatively impacts ribosome biogenesis-related genes, reducing protein translation in resistant cells. Second, this compound directly interacts with the promoter region of the ABCB1 gene, a multidrug resistance transporter, leading to decreased ABCB1 expression [ ]. This dual action makes the TNBC cells more susceptible to Taxol.

A: Research suggests that this compound itself does not directly inhibit cell growth and proliferation [ ]. Its main mode of action is through modulating gene expression by targeting BRPF1B.

A: this compound demonstrates the ability to impair the differentiation of both murine bone marrow cells and human monocytes into osteoclasts, which are cells responsible for bone resorption [ ]. This effect is achieved by specifically repressing the transcriptional programs crucial for osteoclastogenesis [ ].

A: Yes, research indicates that this compound might act as an inhibitor of the efflux transporter ABCG2 [ ]. This off-target effect could potentially influence the intracellular accumulation of certain drugs, like TAK-243 [ ].

A: The ability of this compound to impair osteoclast differentiation suggests its potential application in treating conditions characterized by excessive bone resorption, such as osteoporosis. It could also be investigated as a therapeutic agent for managing osteolytic malignant bone lesions [ ].

A: While specific SAR studies for this compound are not detailed in the provided research papers, the development of this compound and its analogs with varying selectivity for BRPF isoforms highlights the significance of structural modifications in influencing target affinity and selectivity [ ]. Further research in this area would be beneficial for optimizing the therapeutic potential of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride](/img/structure/B609985.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)